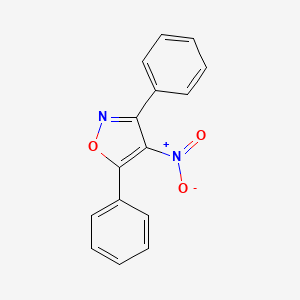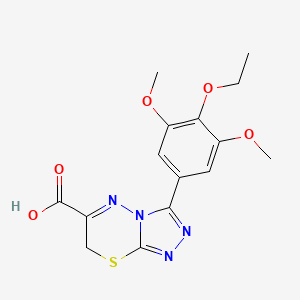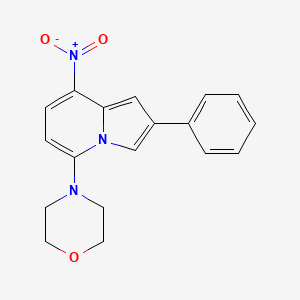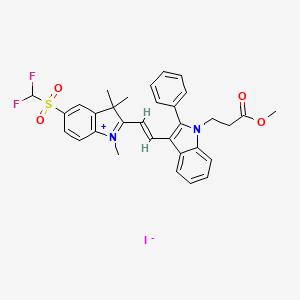
Isoxazole, 4-nitro-3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3,5-diphenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the nitro group at the 4-position and phenyl groups at the 3 and 5 positions makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,5-diphenylisoxazole typically involves the nitration of 3,5-diphenylisoxazole. One common method is the reaction of 3,5-diphenylisoxazole with nitric acid in the presence of acetic anhydride . This reaction proceeds under controlled conditions to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
Industrial production of 4-Nitro-3,5-diphenylisoxazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3,5-diphenylisoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenyl groups can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-3,5-diphenylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl groups.
Applications De Recherche Scientifique
4-Nitro-3,5-diphenylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitro-3,5-diphenylisoxazole depends on its specific application. In antibacterial research, it is believed to interfere with bacterial cell wall synthesis or protein function . The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenylisoxazole: Lacks the nitro group at the 4-position.
4-Amino-3,5-diphenylisoxazole: The nitro group is reduced to an amino group.
3-Phenyl-5-(p-nitrophenyl)isoxazole: Has a nitro group on one of the phenyl rings instead of the isoxazole ring.
Uniqueness
4-Nitro-3,5-diphenylisoxazole is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53215-16-0 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-nitro-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)14-13(11-7-3-1-4-8-11)16-20-15(14)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
ALGSQPBNFXGLFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)







![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

